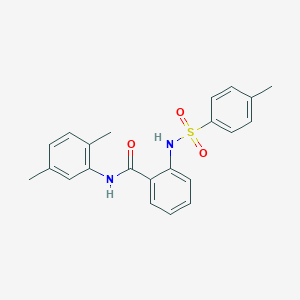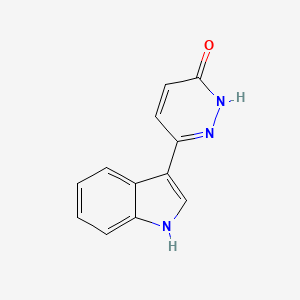![molecular formula C25H33N3O4 B6132718 N-(3,5-dimethoxyphenyl)-3-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]propanamide](/img/structure/B6132718.png)
N-(3,5-dimethoxyphenyl)-3-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-3-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring, a benzoyl group, and a dimethoxyphenyl group. Such compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]propanamide
- N-(3,5-dimethoxyphenyl)-3-[1-[4-(dimethylamino)benzoyl]piperidin-3-yl]propanamide
Uniqueness
N-(3,5-dimethoxyphenyl)-3-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]propanamide is unique due to the specific positioning of the methoxy groups on the phenyl ring and the dimethylamino group on the benzoyl moiety. These structural features may influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-27(2)21-9-5-8-19(13-21)25(30)28-12-6-7-18(17-28)10-11-24(29)26-20-14-22(31-3)16-23(15-20)32-4/h5,8-9,13-16,18H,6-7,10-12,17H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYQYWCJZNKVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)CCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B6132638.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6132646.png)
![2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6132647.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)
![5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6132657.png)
![2-(4-BROMO-2-METHOXYPHENOXY)-N'-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6132660.png)
![(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE](/img/structure/B6132661.png)

![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)
![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6132707.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)

